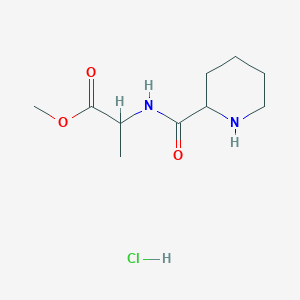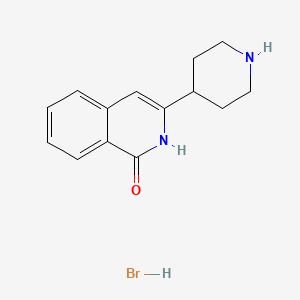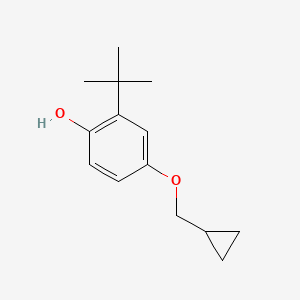
2-Tert-butyl-4-(cyclopropylmethoxy)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Tert-butyl-4-(cyclopropylmethoxy)phenol: is an organic compound with the molecular formula C14H20O2 It is a phenolic compound characterized by the presence of a tert-butyl group and a cyclopropylmethoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-(cyclopropylmethoxy)phenol typically involves the following steps:
Condensation Reaction: The initial step involves the condensation of phenol with epoxy cyclohexane. This reaction is carried out under controlled conditions to ensure the formation of the desired intermediate.
Alkylation: The intermediate product undergoes alkylation with tert-butyl chloride in the presence of a catalyst such as ferric chloride.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of commercially available raw materials and optimized reaction conditions to achieve high yields and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-Tert-butyl-4-(cyclopropylmethoxy)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenolic compounds .
Wissenschaftliche Forschungsanwendungen
2-Tert-butyl-4-(cyclopropylmethoxy)phenol has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Tert-butyl-4-(cyclopropylmethoxy)phenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-tert-Butyl-4-methylphenol: This compound has a similar structure but with a methyl group instead of a cyclopropylmethoxy group.
4-tert-Butyl-2-chlorophenol: This compound features a chlorine atom in place of the cyclopropylmethoxy group.
Eigenschaften
Molekularformel |
C14H20O2 |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
2-tert-butyl-4-(cyclopropylmethoxy)phenol |
InChI |
InChI=1S/C14H20O2/c1-14(2,3)12-8-11(6-7-13(12)15)16-9-10-4-5-10/h6-8,10,15H,4-5,9H2,1-3H3 |
InChI-Schlüssel |
FCUBYZQUCNDUND-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=C(C=CC(=C1)OCC2CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


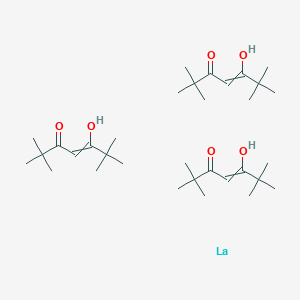
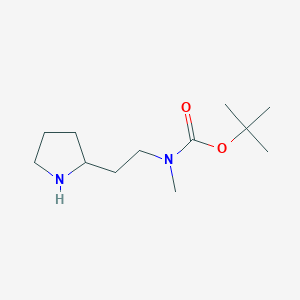
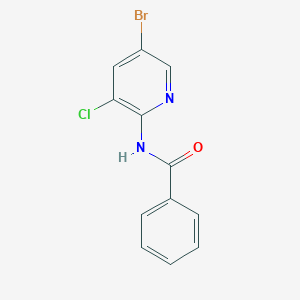
![(3E)-7-Hydroxy-8-methoxy-3-[(4-methoxyphenyl)methylidene]-2H-1-benzopyran-4-one](/img/structure/B12437943.png)
![1-{4-[3-(phenylmethylidene)-1H,2H-cyclopenta[b]quinoline-9-carbonyl]piperazin-1-yl}ethanone](/img/structure/B12437945.png)
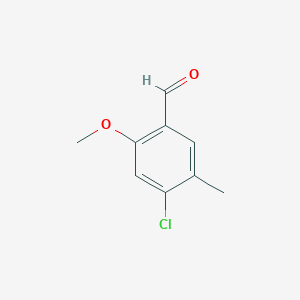
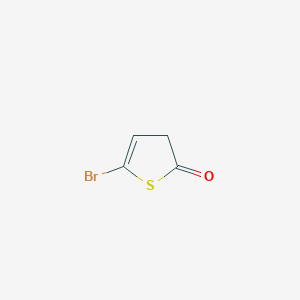
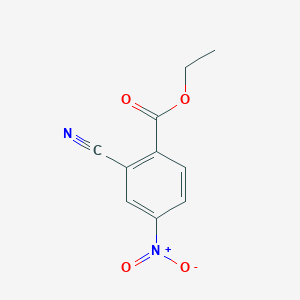

![3-chloro-2-({2-[5-(2-methylphenyl)-1H-1,2,3,4-tetraazol-1-yl]ethyl}sulfanyl)-5-(trifluoromethyl)pyridine](/img/structure/B12437976.png)
![1-Boc-3-[(4-methyl-piperazin-1-ylethyl)-amino]-pyrrolidine](/img/structure/B12437991.png)

